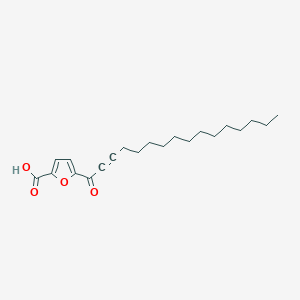
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a hexadec-2-ynoyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of interest due to its unique structure, which combines the properties of a long-chain alkyne with those of a furan carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadec-2-ynoyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Hexadec-2-ynoyl Intermediate: This can be achieved through the alkylation of a terminal alkyne with a suitable halide, followed by oxidation to introduce the carboxylic acid functionality.
Furan Ring Formation: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the hexadec-2-ynoyl intermediate with the furan ring, typically using a palladium-catalyzed cross-coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hexadec-2-ynedioic acid or hexadec-2-yn-1,4-dione.
Reduction: Formation of hexadec-2-enoyl or hexadec-2-yl derivatives.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Hexadec-2-ynoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups attached to a furan ring, used as a renewable building block for polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the synthesis of various bio-based materials.
Furan-2-carboxylic acid: A simpler furan derivative with a single carboxylic acid group, used in organic synthesis.
Uniqueness
5-(Hexadec-2-ynoyl)furan-2-carboxylic acid is unique due to its combination of a long-chain alkyne and a furan carboxylic acid. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
136689-74-2 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
5-hexadec-2-ynoylfuran-2-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)19-16-17-20(25-19)21(23)24/h16-17H,2-13H2,1H3,(H,23,24) |
Clave InChI |
NJVSDWYYIPSXJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CC(=O)C1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


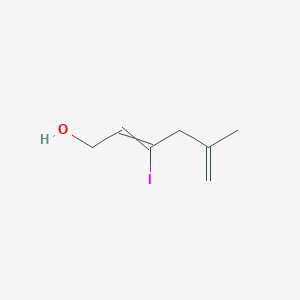
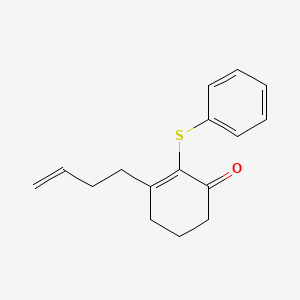
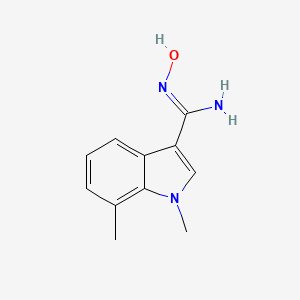
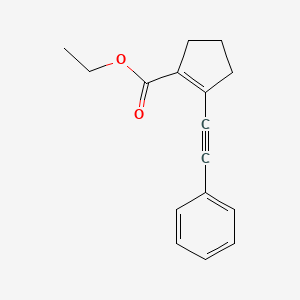
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
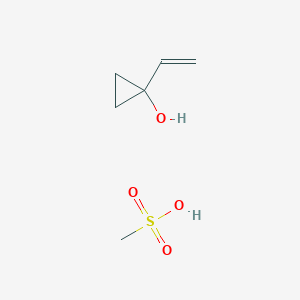
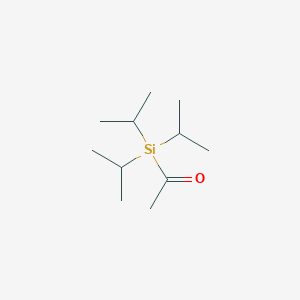
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
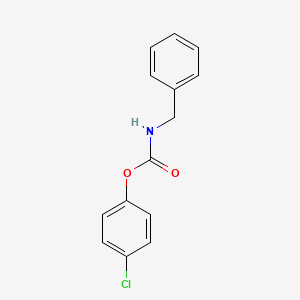
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
